5-Fluoro-2-methylnicotinaldehyde
Overview
Description
5-Fluoro-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H6FNO It is a derivative of nicotinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
Scientific Research Applications
5-Fluoro-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Future Directions
While specific future directions for 5-Fluoro-2-methylnicotinaldehyde are not mentioned, related compounds like 5-fluoro-2-oxindole derivatives have been synthesized and investigated for their α-glucosidase inhibitory activities, indicating potential future directions in the development of novel α-glucosidase inhibitors .
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-methylnicotinaldehyde, also known as 5-fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU disrupts DNA synthesis, which is vital for cell replication and survival .
Mode of Action
5-FU acts primarily as a TS inhibitor . The main mechanism of action is thought to be the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS to form a covalently bound ternary complex . This binding interrupts the action of TS, blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
5-FU affects several biochemical pathways. It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP) . This inhibition disrupts DNA synthesis, leading to cell death . Non-coding RNAs also play a role in the response to 5-FU, affecting cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by marked interpatient variability . Understanding the metabolic pathways followed by 5-FU has led to strategies to optimize therapy with this agent . The oral bioavailability of FdCyd alone is approximately 4%. Coadministration with tetrahydrouridine (THU), a cytidine deaminase inhibitor, increases exposure to FdCyd and decreases exposure to its metabolites .
Result of Action
The result of 5-FU’s action is the disruption of DNA synthesis, leading to cell death . This makes 5-FU an effective antineoplastic agent, used in the treatment of various types of cancer, including colon, esophageal, gastric, rectum, breast, biliary tract, stomach, head and neck, cervical, pancreas, renal cell, and carcinoid .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. For instance, the compound’s stability can be affected by storage conditions. Safety data sheets recommend avoiding dust formation and ensuring adequate ventilation during handling . Furthermore, the compound’s action and efficacy can be influenced by the patient’s physiological environment, such as the presence of certain enzymes or other drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylnicotinaldehyde typically involves the fluorination of 2-methylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions need to be carefully controlled to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process may include steps such as halogenation, methylation, and oxidation, followed by purification techniques like distillation or crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-2-methylpyridine-3-carboxylic acid.
Reduction: 5-Fluoro-2-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxynicotinaldehyde
- 5-Fluoro-2-methylpyridine
- 2-Fluoro-5-methylnicotinaldehyde
Uniqueness
5-Fluoro-2-methylnicotinaldehyde is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGOSSJWSWZNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265720 | |
Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959616-51-4 | |
Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959616-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-methyl-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001265720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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